molecular formula C18H26BNO3 B1420440 Piperidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone CAS No. 1073353-62-4

Piperidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

Cat. No.: B1420440
CAS No.: 1073353-62-4
M. Wt: 315.2 g/mol
InChI Key: WACUHMBKMIVYKO-UHFFFAOYSA-N
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Description

Piperidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is a useful research compound. Its molecular formula is C18H26BNO3 and its molecular weight is 315.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Piperidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The boronate ester group in the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. This compound has been shown to interact with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and preventing substrate access . Additionally, the piperidine ring can engage in hydrophobic interactions with protein surfaces, further influencing the compound’s binding affinity and specificity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered phosphorylation states and downstream signaling events . Furthermore, the compound can affect gene expression by interacting with transcription factors or epigenetic modifiers, resulting in changes in the expression levels of target genes. These cellular effects highlight the potential of this compound as a tool for studying cellular processes and as a lead compound for drug development.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The boronate ester group can form reversible covalent bonds with serine or threonine residues in the active sites of enzymes, leading to enzyme inhibition . This interaction can block the catalytic activity of enzymes, thereby modulating biochemical pathways. Additionally, the compound can bind to DNA or RNA, influencing gene expression and protein synthesis. The piperidine ring can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in biochemical studies. Over time, the compound may undergo hydrolysis or oxidation, leading to the formation of degradation products . These degradation products can have different biochemical properties and may affect the compound’s activity. Long-term studies have shown that the compound can maintain its stability under controlled conditions, but its activity may decrease over time due to degradation. Understanding these temporal effects is essential for optimizing experimental conditions and ensuring reproducibility.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, the compound may induce toxic or adverse effects, such as organ damage or metabolic disturbances. These dosage-dependent effects highlight the importance of determining the optimal dosage range for therapeutic applications and minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biochemical properties. These metabolites can further interact with other metabolic pathways, influencing overall cellular metabolism. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cells, the compound can bind to intracellular proteins or organelles, influencing its localization and accumulation. These transport and distribution properties are essential for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function . The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name

piperidin-1-yl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO3/c1-17(2)18(3,4)23-19(22-17)15-10-8-9-14(13-15)16(21)20-11-6-5-7-12-20/h8-10,13H,5-7,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACUHMBKMIVYKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674666
Record name (Piperidin-1-yl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073353-62-4
Record name (Piperidin-1-yl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(Piperidine-1-carbonyl)phenyl]boronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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